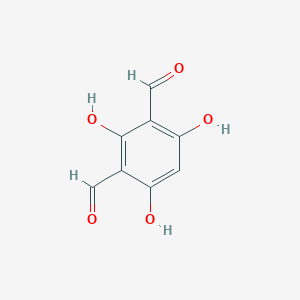

2,4,6-三羟基间苯二甲醛

描述

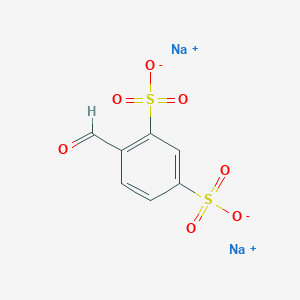

2,4,6-Trihydroxyisophthalaldehyde is a derivative of isophthalaldehyde with hydroxy groups at the 2, 4, and 6 positions. While the specific compound 2,4,6-trihydroxyisophthalaldehyde is not directly mentioned in the provided papers, related compounds such as 4,6-dihydroxyisophthalaldehyde have been studied. These compounds exhibit significant intramolecular hydrogen bonding, which influences their molecular structure and reactivity .

Synthesis Analysis

The synthesis of 4,6-dihydroxyisophthalaldehyde, a closely related compound, has been achieved through a multi-step process starting from 4,6-dibromoresorcinol dimethyl ether. This process involves lithium–bromine interchange, formylation, and demethylation to yield the desired aldehyde . Although the synthesis of 2,4,6-trihydroxyisophthalaldehyde is not explicitly described, similar synthetic strategies could potentially be applied to synthesize it.

Molecular Structure Analysis

The molecular structure of 4,6-dihydroxyisophthalaldehyde has been determined using ab initio calculations, revealing significant intramolecular hydrogen bonding. This bonding is stronger in 4,6-dihydroxyisophthalaldehyde compared to other similar compounds, which may be due to the positioning of the formyl and hydroxy groups. These structural insights are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Although the specific chemical reactions of 2,4,6-trihydroxyisophthalaldehyde are not detailed in the provided papers, the reactions of related compounds can offer some insights. For example, the synthesis of various dioxa-anthracenediones from isophthalaldehydes suggests that the hydroxy and aldehyde functional groups in these compounds are reactive and can participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,4,6-trihydroxyisophthalaldehyde can be inferred from the properties of similar compounds. For instance, the strong intramolecular hydrogen bonding observed in 4,6-dihydroxyisophthalaldehyde likely affects its melting point, solubility, and stability. The presence of multiple hydroxy groups also suggests that it would exhibit polar characteristics and could form hydrogen bonds with various solvents or other molecules .

科学研究应用

化学合成

“2,4,6-三羟基间苯二甲醛” 用于化学合成 . 由于其独特的结构和反应性,它是合成各种有机化合物的重要组成部分 .

多孔聚合物的制备

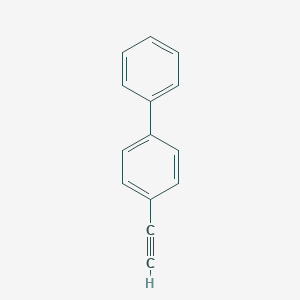

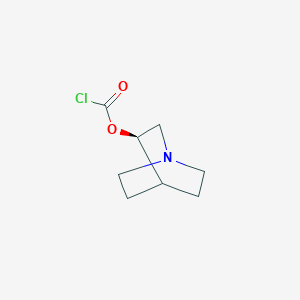

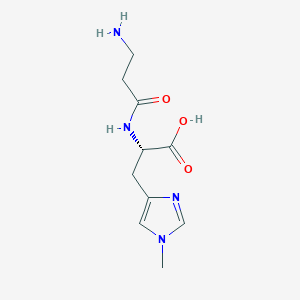

该化合物已被用于制备新型多孔聚合物 TPDA-1 . 该聚合物是通过两种有机单体之间的溶剂热席夫碱缩合反应合成的,其中一种是 2,4,6-三羟基间苯二甲醛 .

储能

利用 2,4,6-三羟基间苯二甲醛合成的多孔聚合物 TPDA-1 在储能方面显示出潜力 . 该材料在 2 mV s–1 的扫描速率下表现出 469.4 F g–1 的极高比电容,以及 545 m2 g–1 的高比表面积 .

超级电容器

TPDA-1 材料还表现出优异的循环稳定性,在 5 A g–1 下循环 1000 次后,其初始比电容保持了 95% . 这表明它有可能成为高性能超级电容器 .

离子传导

利用 2,4,6-三羟基间苯二甲醛合成的 TPDA-1 的整个聚合物基质中微孔内的扩展 π 共轭和离子传导可能是其在储能装置中具有高超级电容器性能的原因 .

下一代储能装置

安全和危害

未来方向

A new porous polymer, TPDA-1, has been synthesized via solvothermal Schiff base condensation reaction between two organic monomers, i.e., 2,4,6-trihydroxyisophthalaldehyde and 1,3,5-tris (4-aminophenyl)triazine . The TPDA-1 material showed a very high specific capacitance of 469.4 F g –1, at 2 mV s –1 scan rate, together with a high specific surface area of 545 m2 g –1 . This suggests a high potential of this porous polymer in energy storage devices for future generation .

属性

IUPAC Name |

2,4,6-trihydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-2-4-6(11)1-7(12)5(3-10)8(4)13/h1-3,11-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMOLQZRXGOOMRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)C=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474990 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4396-13-8 | |

| Record name | 2,4-diformyl phloroglucinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

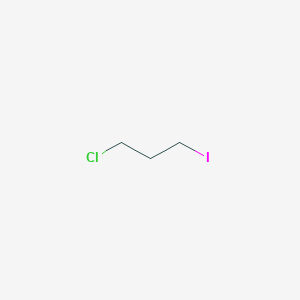

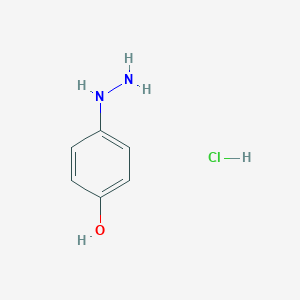

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

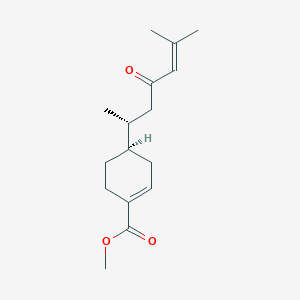

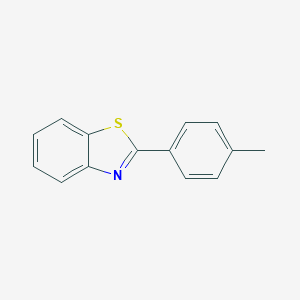

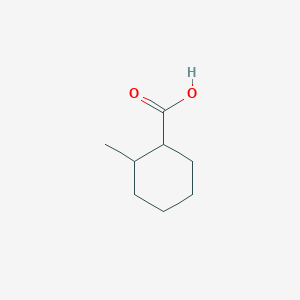

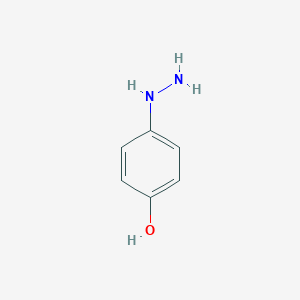

Feasible Synthetic Routes

Q & A

Q1: How does 2,4,6-Trihydroxyisophthalaldehyde contribute to the synthesis and properties of the porous polymer TPDA-1?

A1: 2,4,6-Trihydroxyisophthalaldehyde serves as a key monomer in the solvothermal Schiff base condensation reaction with 1,3,5-tris(4-aminophenyl)triazine to form TPDA-1 []. Its structure, featuring three hydroxyl groups and an aldehyde group, allows for multiple reaction sites and the creation of a crosslinked network within the polymer. This crosslinking contributes to the porous structure of TPDA-1, which is crucial for its high specific surface area (545 m2 g-1) []. This large surface area, coupled with the extended π-conjugation facilitated by the aromatic rings of 2,4,6-Trihydroxyisophthalaldehyde, enhances the material's ability to store charge, leading to its high specific capacitance (469.4 F g-1 at 2 mV s-1) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。